Dinitromethane

Combustion calorimetry Energetic material thermodynamics Nitroalkane energy content

Dinitromethane (DNM) is a geminal dinitroalkane with the molecular formula CH₂(NO₂)₂, belonging to the nitro-substituted methane series alongside nitromethane, trinitromethane, and tetranitromethane. It exists as a colorless to pale yellow liquid with a characteristic weak odor, exhibiting a density of approximately 1.50 g/cm³ at 20 °C.

Molecular Formula CH2N2O4
Molecular Weight 106.04 g/mol
CAS No. 625-76-3
Cat. No. B14754101
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Technical Parameters


Basic Identity
Product NameDinitromethane
CAS625-76-3
Molecular FormulaCH2N2O4
Molecular Weight106.04 g/mol
Structural Identifiers
SMILESC([N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/CH2N2O4/c4-2(5)1-3(6)7/h1H2
InChIKeyWINNISSSXBRWMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dinitromethane (CAS 625-76-3) Procurement Data Sheet: Chemical Properties and Comparative Specifications for Energetic Material Selection


Dinitromethane (DNM) is a geminal dinitroalkane with the molecular formula CH₂(NO₂)₂, belonging to the nitro-substituted methane series alongside nitromethane, trinitromethane, and tetranitromethane [1]. It exists as a colorless to pale yellow liquid with a characteristic weak odor, exhibiting a density of approximately 1.50 g/cm³ at 20 °C [2]. As a C-H acid, DNM demonstrates a pKa of 3.57–3.60 at 20–25 °C, classifying it as a medium-strength acid comparable to formic acid [3]. The compound serves as a critical intermediate in the synthesis of energetic salts, propellant plasticizers, and advanced nitrogen-containing compounds, with its dinitromethyl moiety enabling enhanced oxygen balance and density in formulated energetic materials [4].

Dinitromethane (625-76-3) Substitution Risk Analysis: Why Nitromethane and Trinitromethane Cannot Be Interchanged


Dinitromethane occupies a distinct physicochemical niche that precludes generic substitution with its mono- or tri-nitrated methane analogs. The incremental addition of nitro groups to the methane scaffold produces non-linear changes in critical performance parameters: moving from nitromethane (CH₃NO₂) to dinitromethane (CH₂(NO₂)₂) to trinitromethane (CH(NO₂)₃) alters acidity by over seven orders of magnitude (pKa 10.6 → 3.6 → 0.0) [1], shifts heat of combustion by approximately 30 kcal/mol per nitro group [2], and systematically reduces C–N bond dissociation energy from 60.3 to 53.8 to 45.7 kcal/mol [3]. These divergent properties mean that a formulation optimized for DNM's specific acidity, density, or thermal decomposition profile cannot simply substitute nitromethane or trinitromethane without fundamental reformulation. Furthermore, DNM's intermediate stability—more stable than trinitromethane yet more reactive than nitromethane—positions it as the only viable starting material for certain salt-forming reactions and Michael addition pathways where mono-nitro analogs are insufficiently electrophilic and tri-nitro analogs are too unstable for practical handling [4].

Dinitromethane (625-76-3) Quantitative Differentiation Evidence: Head-to-Head Data Against Nitromethane and Trinitromethane


Heat of Combustion: Dinitromethane Exhibits 18.3% Lower Energy Content Than Nitromethane

Experimental combustion calorimetry demonstrates that dinitromethane releases 137.3 ± 0.2 kcal/mol, which is 30.7 kcal/mol (18.3%) lower than nitromethane's 168.0 ± 0.3 kcal/mol [1]. This reduction in heat of combustion per mole correlates directly with the substitution of a hydrogen atom by a nitro group, which increases the oxygen content of the molecule and reduces its net fuel value. The measured values were obtained under identical calorimetric conditions, enabling direct comparison [2].

Combustion calorimetry Energetic material thermodynamics Nitroalkane energy content

Acidity (pKa): Dinitromethane Is 10⁷× More Acidic Than Nitromethane, Enabling Salt Formation Under Milder Conditions

The pKa of dinitromethane is 3.57–3.60 at 20–25 °C in aqueous solution [1], compared to nitromethane's pKa of approximately 10.6 [2]. This 7-log-unit difference in acidity (a factor of 10⁷ in Ka) arises from the strongly electron-withdrawing effect of the second nitro group, which stabilizes the dinitromethanide anion via resonance delocalization across the dinitromethyl moiety. Trinitromethane, with three nitro groups, exhibits an even lower pKa of 0.0, but its extreme acidity and concomitant instability often render it impractical for controlled synthetic applications [3].

C–H acidity Nitroalkane deprotonation Energetic salt synthesis

C–N Bond Dissociation Energy: Dinitromethane's Bond Strength Is Intermediate, Correlating with Controlled Thermal Decomposition

Experimental determination of C–N bond dissociation energies (BDE) in the nitro-substituted methane series reveals a systematic decrease with each added nitro group: nitromethane 60.3 kcal/mol, dinitromethane 53.8 kcal/mol, trinitromethane 45.7 kcal/mol, and tetranitromethane 39.3 kcal/mol [1]. This 6.5 kcal/mol reduction from nitromethane to dinitromethane (10.8% lower) directly influences the thermal decomposition initiation threshold. Quantum chemical studies further confirm that the decomposition barrier for aci-dinitromethane is substantially lower than that for aci-nitromethane [2], providing a mechanistic basis for the observed stability differences.

Bond dissociation energy Thermal stability Nitroalkane decomposition kinetics

¹H NMR Chemical Shift: Dinitromethane's δ 6.10 ppm Signal Provides Distinct Spectroscopic Fingerprint for Quality Control

The ¹H NMR chemical shifts of the nitro-substituted methane series exhibit a non-monotonic trend: nitromethane δ 4.33 ppm, dinitromethane δ 6.10 ppm, and trinitromethane δ 7.52 ppm [1]. The unexpected ordering (DNM upfield of TFM despite having fewer nitro groups) arises from competing electron-withdrawing and resonance effects. The 1.77 ppm downfield shift of dinitromethane relative to nitromethane provides a definitive spectroscopic marker for distinguishing these structurally similar compounds in reaction monitoring and purity assessment [2].

NMR spectroscopy Analytical quality control Nitroalkane identification

Density: Experimental Density of 1.50 g/cm³ Enables Higher Volumetric Performance Than Nitromethane

Dinitromethane exhibits an experimental density of 1.50–1.52 g/cm³ at 20 °C [1][2], which represents a significant increase over nitromethane's density of 1.137 g/cm³ [3]. This 32% higher density translates directly to improved volumetric performance metrics in energetic formulations. In the context of detonation physics, density is a primary determinant of detonation velocity and pressure (V ∝ ρ, P ∝ ρ²). For dinitromethanide salts, this increased density of the precursor moiety contributes to calculated detonation velocities reaching 8,933 m/s and detonation pressures of 36.6 GPa for certain derivatives, performance levels comparable to RDX [4].

Density Volumetric energy density Energetic material formulation

Thermal Decomposition Products: DNM Generates N₂O and CO₂, Distinct from Nitromethane's Radical-Mediated Pathway

Simultaneous DTA/FTIR analysis of dinitromethane thermal decomposition identifies nitrous oxide (N₂O) and carbon dioxide (CO₂) as the primary gaseous products under both isothermal and non-isothermal regimes [1]. In contrast, nitromethane decomposition initiates via C–N bond homolysis to generate methyl and nitrogen dioxide radicals . Potassium dinitromethanide exhibits a self-accelerating decomposition temperature (SADT) of 161.0 °C and critical explosion temperature of 162.8 °C [2], providing quantitative thermal hazard benchmarks. Free dinitromethane decomposes slowly at ambient temperature but can be safely stored for months at 0 °C [3].

Thermal decomposition Gas evolution analysis Energetic material safety

Dinitromethane (625-76-3) High-Value Application Scenarios Based on Verified Differential Evidence


Synthesis of Energetic Dinitromethanide Salts for Propellant and Gas Generator Formulations

Dinitromethane's intermediate pKa of 3.6 enables facile deprotonation with mild organic and inorganic bases to generate dinitromethanide salts [1]. These salts—including guanidinium, aminoguanidinium, triazolium, and tetrazolium derivatives—exhibit calculated detonation velocities up to 8,933 m/s and detonation pressures of 36.6 GPa, performance metrics comparable to RDX [2]. Critically, the salts demonstrate significantly lower impact sensitivity than TNT and RDX while maintaining good thermal stability [3]. This combination of high performance and reduced sensitivity makes dinitromethanide salts particularly attractive for inflatable safety systems (airbag gas generators) and next-generation insensitive munitions [4].

Michael Addition Reactions for Synthesis of Propellant Plasticizers and Energetic Monomers

The dinitromethanide anion serves as an excellent nucleophile in Michael addition reactions with α,β-unsaturated acceptors such as acrylic acid and methyl acrylate [1]. This reactivity is enabled by the intermediate C–H acidity of DNM (pKa 3.6), which permits quantitative deprotonation under conditions where nitromethane (pKa 10.6) remains largely protonated and unreactive, and where trinitromethane (pKa 0.0) is too acidic and prone to side reactions. The resulting adducts serve as precursors to energetic plasticizers and monomers for incorporation into propellant binder systems [2]. The distinct ¹H NMR signal at δ 6.10 ppm provides a convenient analytical handle for monitoring reaction progress and product purity [3].

High-Density Liquid Energetic Component for Volume-Constrained Systems

With a density of approximately 1.50 g/cm³, dinitromethane offers 32% higher density than nitromethane (1.137 g/cm³) [1]. For volume-constrained applications such as shaped-charge liners, micro-detonators, and miniature propulsion systems, this density advantage translates directly to increased mass loading and total energy content per unit volume. While pure DNM exhibits limited ambient stability, its incorporation as a structural moiety in salts or covalent derivatives retains the density benefit while mitigating handling concerns. The C–N bond dissociation energy of 53.8 kcal/mol—intermediate between nitromethane (60.3) and trinitromethane (45.7)—provides a predictable thermal decomposition profile that can be engineered for specific initiation requirements [2].

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